N-benzyl-2-phenylbenzamide
Overview
Description
N-benzyl-2-phenylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of a benzamide structure, which itself is substituted with a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenylbenzamide typically involves the condensation of benzoic acid derivatives with benzylamine. One common method is the direct condensation of benzoic acid with benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the amide bond .
Another approach involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, allowing it to react with benzylamine under milder conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as titanium tetrachloride (TiCl4) can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamides with different oxidation states.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives with different functional groups, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-benzyl-2-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-benzyl-2-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzylbenzamide: Similar structure but without the phenyl substitution at the second position.
N-benzyl-2-hydroxybenzamide: Contains a hydroxyl group, which can significantly alter its reactivity and applications.
Uniqueness
N-benzyl-2-phenylbenzamide is unique due to the presence of both benzyl and phenyl groups, which confer specific steric and electronic properties. These properties can enhance its binding affinity to certain molecular targets and improve its solubility and stability in various solvents .
Properties
IUPAC Name |
N-benzyl-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(21-15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOCIBSODLFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361693 | |
Record name | N-benzyl-2-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102078-75-1 | |
Record name | N-benzyl-2-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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